molecular formula C21H27N9O3 B609809 acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide CAS No. 1370261-98-5

acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

Cat. No.: B609809
CAS No.: 1370261-98-5
M. Wt: 453.5
InChI Key: ISHXQLKRUSVKDD-IDVLALEDSA-N
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Description

Acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which includes a pyrimidine ring, a triazole moiety, and an aminocyclohexyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Mechanism of Action

Target of Action

The primary target of PRT-062607 acetate is the Spleen Tyrosine Kinase (SYK) . SYK is a crucial regulator of immune cell activation in response to the engagement of a variety of receptors . It is an intriguing target for the treatment of inflammatory and autoimmune disorders as well as certain B-cell malignancies .

Mode of Action

PRT-062607 acetate is a highly specific and potent inhibitor of SYK . It exhibits robust anti-inflammatory activity by inhibiting SYK activity in multiple whole-blood assays . The compound has the ability to completely inhibit SYK activity, thereby suppressing immune cell activation .

Biochemical Pathways

PRT-062607 acetate affects several biochemical pathways. It inhibits the phosphorylation of ERK (Y204), AKT (S473), and SYK (Y352) in Ramos cells . It also inhibits BLNK Tyr84 phosphorylation . These inhibitions disrupt the normal signaling pathways in immune cells, leading to a reduction in inflammation and immune response .

Pharmacokinetics

PRT-062607 acetate has a favorable pharmacokinetic (PK) profile . The compound returns to predose levels by 72 hours . It is safe and well-tolerated across the entire range of doses .

Result of Action

The result of PRT-062607 acetate’s action is the suppression of SYK kinase function . This leads to a decrease in immune cell activation, thereby reducing inflammation and potentially alleviating symptoms of inflammatory and autoimmune disorders . It also exhibits potent antitumor activity in tumor xenograft mouse models .

Biochemical Analysis

Biochemical Properties

PRT-062607 acetate interacts with several enzymes and proteins. It has significant activity against multiple kinases, including Fgr, MLK1, Yes, Flt3, PAK5, Lyn, cSRC, Lck, Pyk, and FAK . It inhibits the phosphorylation of ERK (Y204), AKT (S473), and SYK (Y352) in Ramos cells . It also inhibits BLNK Tyr84 phosphorylation in a concentration-dependent manner .

Cellular Effects

PRT-062607 acetate has various effects on different types of cells and cellular processes. It inhibits B cell antigen receptor-mediated B cell signaling and activation, and Fc receptor 1-mediated basophil degranulation . It also decreases cell viability in NHL and CLL . Furthermore, it induces apoptosis in SU-DHL6 cells .

Molecular Mechanism

The molecular mechanism of action of PRT-062607 acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It potently inhibits SYK-mediated B-cell receptor signaling . It also inhibits Syk and extracellular signal-regulated kinase phosphorylation after BCR triggering .

Temporal Effects in Laboratory Settings

The effects of PRT-062607 acetate change over time in laboratory settings. It inhibits ERK (Y204) and AKT (S473) phosphorylation, Lyn phosphorylation of SYK at Y352, and BLNK Tyr84 phosphorylation in Ramos cells over a period of 3 days .

Dosage Effects in Animal Models

In animal models, the effects of PRT-062607 acetate vary with different dosages. Oral administration of PRT-062607 acetate produced dose-dependent anti-inflammatory activity in two rodent models of rheumatoid arthritis . It also prevented BCR-mediated splenomegaly and significantly inhibited NHL tumor growth in a xenograft model .

Metabolic Pathways

It is known to interact with several enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the triazole and aminocyclohexyl groups. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

Acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N9O.C2H4O2/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;1-2(3)4/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H3,(H,3,4)/t15-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHXQLKRUSVKDD-IDVLALEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370261-98-5
Record name PRT-062607 acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370261985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRT-062607 ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH537F8103
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide
Reactant of Route 2
acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide
Reactant of Route 3
acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide
Reactant of Route 4
acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide
Reactant of Route 5
acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide
Reactant of Route 6
acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide

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